N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-phenoxyanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-21(24-16-8-11-19(12-9-16)30-18-5-2-1-3-6-18)13-10-17-15-31-23(25-17)26-22(28)20-7-4-14-29-20/h1-9,11-12,14-15H,10,13H2,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQUMHLZXYBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
It’s known that the presence of an electron-withdrawing group as a para-aromatic substituent on the 1,3-thiazole nucleus and an amide linkage within the molecule can be considered as a useful template for antitumor activity.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity, suggesting that this compound may have effects on cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.48 g/mol. The compound contains a thiazole ring, which is known for its ability to enhance biological activity through electron-withdrawing effects and aromatic stabilization.
Antimalarial Activity
Research has indicated that thiazole derivatives, including compounds similar to this compound, exhibit promising antimalarial properties. A study on thiazole analogs showed that modifications in the N-aryl amide group significantly impacted in vitro activity against Plasmodium falciparum, suggesting that structural optimization could lead to compounds with enhanced potency and reduced cytotoxicity .
Anticancer Potential
Thiazole-containing compounds have also been investigated for their anticancer properties. For instance, certain derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines by interfering with specific cellular pathways. The structure of this compound may allow it to act as a P-glycoprotein (P-gp) modulator, which is crucial for overcoming drug resistance in cancer therapy .
Acetylcholinesterase Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to this compound have shown inhibitory activity against AChE, suggesting potential therapeutic applications in neurodegenerative disorders .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their structural characteristics. A systematic SAR study revealed that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances antimalarial activity. Additionally, modifications at the thiazole ring can influence both potency and selectivity against various biological targets .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Structural and Functional Analysis
- Core Thiazole Scaffold : All compounds share a thiazole ring, which enhances metabolic stability and facilitates hydrogen bonding via its nitrogen atoms.
- Substituent Variations: Furan vs. Thiophene’s larger atomic radius may enhance hydrophobic interactions, while furan’s oxygen atom could improve polarity. 4-Phenoxyphenylamino Group: This substituent in the target compound introduces steric bulk and aromaticity, contrasting with sulfonamide () or sulfamoylphenethyl () groups, which are electron-withdrawing and may enhance target binding. 3-Oxo Propyl Chain: Common across all analogs, this chain likely contributes to conformational flexibility and hydrogen-bonding capacity.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Formation of the thiazole core through cyclization reactions. For example, Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives (commonly employed for thiazole scaffolds) .
- Step 2 : Introduction of the 3-oxo-3-((4-phenoxyphenyl)amino)propyl chain via nucleophilic substitution or amidation. highlights Method A, where carboxylic acids are coupled with amines using coupling agents like EDC/HOBt .
- Step 3 : Functionalization of the thiazole ring with furan-2-carboxamide using carbodiimide-mediated coupling .
- Optimization : Yields can be improved by optimizing reaction temperatures (e.g., reflux in acetonitrile or THF) and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the connectivity of the thiazole, furan, and phenoxyphenyl groups. For example, the thiazole proton typically resonates at δ 7.5–8.5 ppm, while furan protons appear at δ 6.3–7.4 ppm .
- FT-IR : Validates amide (C=O stretch at ~1680 cm⁻¹) and ketone (C=O at ~1720 cm⁻¹) functional groups .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z calculated for C24H20N3O4S: 454.12) and fragmentation patterns .
Q. What preliminary biological assays are recommended for initial screening?
- Methodological Answer :
- Antimicrobial Activity : Use microdilution assays (as in ) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects .
- Solubility and Stability : Perform HPLC-based quantification in PBS (pH 7.4) and simulated biological fluids to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Modification Sites :
Phenoxyphenyl Group : Replace with halogenated or electron-withdrawing substituents to enhance target binding (e.g., uses bromophenyl groups to improve antimicrobial activity) .
Thiazole Core : Introduce methyl or cyclopropyl substituents to modulate lipophilicity (see ’s 3-allyl-2-phenylimino derivatives for improved pharmacokinetics) .
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to evaluate metabolic stability (as in ’s thiophene-based analogs) .
- In Silico Docking : Use software like AutoDock to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase or kinases) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized inoculum sizes (e.g., 1.0 × 10⁵ CFU/mL for MIC tests) and controlled DMSO concentrations (<1% v/v) to minimize solvent interference .
- Target-Specific Assays : Use enzymatic inhibition assays (e.g., β-lactamase or topoisomerase II) to decouple direct activity from nonspecific cytotoxicity .
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., ’s thiazole-4-carboxamides) to identify conserved pharmacophores .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates .
- LC-MS/MS Quantification : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and monitor transitions like m/z 454→336 for enhanced sensitivity .
- Matrix Effects : Validate recovery rates (>85%) and limit of quantification (LOQ < 10 ng/mL) using internal standards (e.g., deuterated analogs) .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2) to identify degradation products via HPLC-DAD .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–9) to predict gastrointestinal stability for oral formulations .
Q. What in vivo models are appropriate for pharmacokinetic profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
